

Hypericin-d2: A Technical Guide to its Physical and Chemical Characteristics

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Hypericin-d2**, a deuterated form of the naturally occurring photosensitizer Hypericin. This document is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this stable isotope-labeled compound.

Core Physical and Chemical Properties

Hypericin-d2 shares most of its physical and chemical properties with its non-deuterated counterpart, Hypericin, with the primary difference being its increased molecular weight due to the presence of two deuterium atoms. The key quantitative data for **Hypericin-d2** and Hypericin are summarized in the table below for easy comparison.



Property	Hypericin-d2	Hypericin
Molecular Formula	C30H14D2O8	C30H16O8[1][2][3][4][5]
Molecular Weight	506.46 g/mol [6]	504.45 g/mol [1][2][3][4][5][7]
Appearance	Dark brown to black-red solid[8]	Dark red to brown to black powder or crystals[4]
Melting Point	299-301 °C[4][5]	299-301 °C[4][5]
Solubility	Soluble in DMSO, ethanol, methanol, pyridine, acetone, ethyl methyl ketone, and sodium hydroxide. Insoluble in water.[8][9][10]	Soluble in DMSO (~250 mg/mL with heating), ethanol, methanol, pyridine, acetone, ethyl methyl ketone, and aqueous alkali. Sparingly soluble in water.[8][9][10][11]
Storage and Stability	Store at -20°C for up to 3 years (powder). In solvent, store at -80°C for 6 months or -20°C for 1 month. Light sensitive.[10]	Stable for over a year when stored at -20°C. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months. It is sensitive to light. [9][12][13]
UV-Vis λmax	Not explicitly reported, but expected to be identical to Hypericin.	In methanol: ~588-590 nm.[14] [15] In DMSO/PBS: 217, 286, 328, 385, 476, 511, 548, 591 nm.[11]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize **Hypericin-d2**, based on established protocols for Hypericin.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is for the determination of the purity and concentration of **Hypericin-d2**.



Instrumentation:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 μm particle size)[15]
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate or sodium dihydrogen phosphate[15]
- Phosphoric acid or acetic acid (for pH adjustment)
- Ultrapure water
- Hypericin-d2 reference standard

Procedure:

- Mobile Phase Preparation: A common mobile phase consists of a mixture of acetonitrile, methanol, and an aqueous buffer. For example, a mobile phase of acetonitrile:methanol:10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v) can be used.[16] Another option is an isocratic mobile phase of 39 volumes of ethyl acetate, 41 volumes of a 15.6 g/L sodium dihydrogen phosphate solution (pH adjusted to 2 with phosphoric acid), and 160 volumes of methanol.[15]
- Standard Solution Preparation: Accurately weigh a small amount of Hypericin-d2 reference standard and dissolve it in methanol or DMSO to prepare a stock solution of known concentration (e.g., 100 μg/mL).[16]
- Sample Preparation: Dissolve the **Hypericin-d2** sample in the same solvent as the standard to a similar concentration.

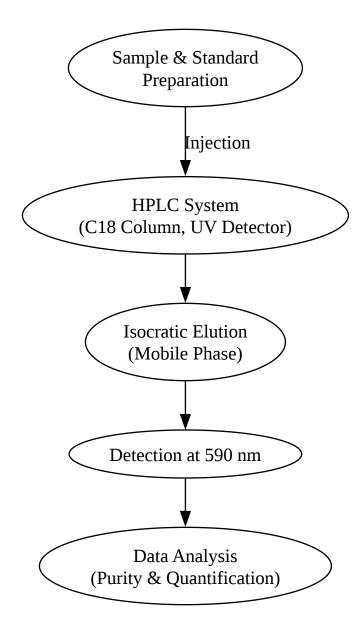






- Chromatographic Conditions:
 - Set the column temperature to 40°C.[15]
 - Set the flow rate to 1.0 mL/min.[15]
 - Set the injection volume to 20 μL.[15]
 - Set the UV detection wavelength to 590 nm.[15][17]
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by the peak area percentage of the main peak. The concentration can be quantified by comparing the peak area of the sample to that of the standard.





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Caption: Simplified signaling pathway of Hypericin in PDT.

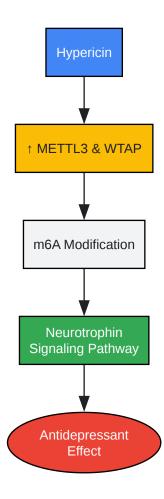
Anti-inflammatory Activity

Hypericin has demonstrated anti-inflammatory properties, which are partly mediated through the inhibition of the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway. [18][19]By acting as an ATP-competitive inhibitor of JAK1, Hypericin can modulate the inflammatory response. [18]

Antidepressant and Neurotrophic Effects



The antidepressant effects of St. John's Wort, of which Hypericin is a major constituent, are attributed to several mechanisms. Hypericin can upregulate the m6A methyltransferases METTL3 and WTAP, which in turn affects the neurotrophin signaling pathway, a key player in neuronal survival and function. [20]It is also believed to inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. [21] Logical Relationship of Hypericin's Antidepressant Action



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Caption: Hypericin's role in the neurotrophin signaling pathway.

Modulation of Protein Kinase C (PKC) and Transcription Factors

Hypericin has been shown to possess PKC blocking properties. [22]This can lead to the modulation of downstream signaling molecules, including the transcription factors CREB, STAT1, and NF-kB, which are involved in various cellular processes such as inflammation and



cell survival. [22] This technical guide provides a foundational understanding of the physical and chemical characteristics of **Hypericin-d2**, along with detailed experimental protocols and an overview of its known signaling pathways. As a stable isotope-labeled compound, **Hypericin-d2** is a valuable tool for researchers in various fields, including pharmacology, drug metabolism, and diagnostics.

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